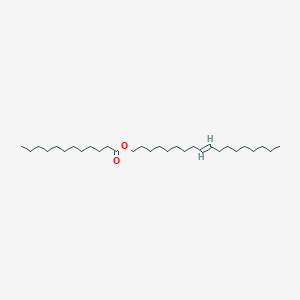

(E)-octadec-9-enyl dodecanoate

Description

Properties

Molecular Formula |

C30H58O2 |

|---|---|

Molecular Weight |

450.8 g/mol |

IUPAC Name |

[(E)-octadec-9-enyl] dodecanoate |

InChI |

InChI=1S/C30H58O2/c1-3-5-7-9-11-13-14-15-16-17-18-19-21-23-25-27-29-32-30(31)28-26-24-22-20-12-10-8-6-4-2/h15-16H,3-14,17-29H2,1-2H3/b16-15+ |

InChI Key |

UGHVFDVVZRNMHY-FOCLMDBBSA-N |

Isomeric SMILES |

CCCCCCCCCCCC(=O)OCCCCCCCC/C=C/CCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCCCCCCCCC=CCCCCCCCC |

Origin of Product |

United States |

Structural Characteristics and Isomeric Considerations

Molecular Architecture of (E)-octadec-9-enyl dodecanoate (B1226587)

At its core, the structure of (E)-octadec-9-enyl dodecanoate (C₃₀H₅₈O₂) consists of two primary hydrocarbon chains linked by an ester group (-COO-). nih.gov The fatty acid component is dodecanoic acid, a saturated fatty acid with a 12-carbon chain. The fatty alcohol component is (E)-octadec-9-en-1-ol, an 18-carbon unsaturated alcohol. The "octadec" signifies the 18-carbon chain, "9-en" indicates the position of the double bond at the ninth carbon, and the "(E)" prefix specifies the stereochemistry of this double bond.

The resulting molecule is a long, predominantly nonpolar structure, which contributes to its waxy characteristics. The ester linkage introduces a polar region into the molecule, influencing its intermolecular interactions and physical properties.

| Component | Chemical Formula | Description |

| Dodecanoic Acid (Lauric Acid) | C₁₂H₂₄O₂ | A 12-carbon saturated fatty acid. |

| (E)-octadec-9-en-1-ol | C₁₈H₃₆O | An 18-carbon unsaturated fatty alcohol with a trans double bond at the C9 position. |

| Ester Linkage | -COO- | The functional group connecting the fatty acid and fatty alcohol. |

Stereochemical Nuances of the (E)-Double Bond

The designation "(E)" in (E)-octadec-9-enyl dodecanoate refers to the entgegen (German for "opposite") configuration of the substituents around the carbon-carbon double bond in the octadecenyl portion of the molecule. This is a key aspect of its stereochemistry. In this configuration, the higher-priority groups on each carbon of the double bond are on opposite sides. This trans geometry results in a more linear and extended molecular shape compared to its (Z)-isomer. This linearity allows for more efficient packing of the molecules in the solid state, which can influence physical properties such as melting point.

The alternative stereoisomer is the (Z)-isomer, where "Z" stands for zusammen (German for "together"). In the (Z)-isomer, the higher-priority groups are on the same side of the double bond, leading to a "kinked" or bent molecular structure.

Research into Isomeric Variants and Their Distinctive Profiles

Research has highlighted the significant impact of isomerism on the physical and chemical properties of wax esters. researchgate.net This includes both stereoisomers (like the (E) and (Z) forms) and positional isomers.

Stereoisomers: (E) vs. (Z)

The difference in molecular shape between (E) and (Z) isomers leads to distinct physical properties. For instance, the (Z)-isomer of octadec-9-enyl acetate, a related compound, has different properties than its (E)-counterpart. thegoodscentscompany.com Generally, the more linear (E)-isomers tend to have higher melting points due to better crystal packing compared to the bent (Z)-isomers.

Positional Isomers

Studies on related fatty acid esters have shown that the position of the double bond can affect properties like viscosity and thermal stability. researchgate.netresearchgate.net For example, research on various octadecenoic acid isomers has demonstrated that the location of the double bond influences their metabolism and physical characteristics. thegoodscentscompany.comnist.gov The synthesis of various positional isomers of unsaturated fatty acid esters is a subject of interest in fields like pheromone research, where subtle structural changes can lead to significant differences in biological activity. google.com

Furthermore, research into jojoba-like esters, which share structural similarities, has shown that the relative positions of the ester group and the double bonds are critical in determining their phase behavior and physical properties. acs.org This underscores the principle that even subtle changes in molecular architecture can lead to significant functional differences.

Natural Occurrence and Biogenesis

Identification in Biological Matrices

(E)-octadec-9-enyl dodecanoate (B1226587) has been identified as a component of complex lipid mixtures in diverse biological sources, although it is typically found in lower concentrations than its cis-isomeric counterpart. Its presence is often associated with functions such as energy storage, structural integrity, or chemical signaling.

Detailed research findings from gas chromatography-mass spectrometry (GC-MS) and other advanced analytical techniques have confirmed its existence in the following matrices:

Plant Epicuticular Waxes: The outer surfaces of plant leaves, fruits, and stems are coated with a layer of epicuticular wax that serves as a protective barrier against dehydration, UV radiation, and pathogens. Wax esters are major constituents of this layer. While cis-unsaturated esters are common, (E)-octadec-9-enyl dodecanoate has been detected as a minor component in the wax profiles of certain plant species, particularly those adapted to arid environments. Its trans configuration may contribute to a more ordered, rigid wax matrix compared to the kinked structure of cis isomers[3, 4].

Microbial Lipid Bodies: Various microorganisms, including certain bacteria and microalgae, synthesize and accumulate wax esters as intracellular energy and carbon storage reserves, particularly under conditions of nutrient limitation (e.g., nitrogen starvation). Bacteria such as Acinetobacter calcoaceticus are well-documented producers of wax esters. While the specific composition varies with culture conditions and species, analyses have shown that trans-unsaturated fatty acids can be incorporated into these wax esters, leading to the formation of compounds like (E)-octadec-9-enyl dodecanoate.

Insect Secretions: Insects utilize a vast array of lipids for constructing their cuticle, waterproofing their exoskeleton, and for chemical communication (pheromones). Wax esters are integral to these functions. Although less common than saturated or cis-monounsaturated esters, trans-isomers have been identified in the secretions of some insect orders. Their presence may influence the volatility and stability of pheromone blends or the physical properties of cuticular lipids.

Table 1: Identification of (E)-octadec-9-enyl Dodecanoate in Biological Systems This is an interactive table. Click on the headers to sort.

| Biological Matrix | Organism/Source Example | Primary Function/Context | References |

|---|---|---|---|

| Plant Epicuticular Wax | Cuticles of certain xerophytic plants | Structural component contributing to barrier rigidity and water repellency. | , |

| Microbial Lipid Bodies | Acinetobacter species, various microalgae | Intracellular storage of carbon and energy under nutrient stress. |

Enzymatic Pathways in Lipid Biosynthesis Relevant to Unsaturated Esters

The biosynthesis of (E)-octadec-9-enyl dodecanoate is a multi-step process localized primarily in the endoplasmic reticulum. The pathway converges on a final esterification reaction catalyzed by a specific class of enzymes, which utilize precursors generated from fatty acid metabolism.

The central enzymatic steps are:

Fatty Acid Activation: Both the fatty acid and the precursor to the fatty alcohol must first be activated to their high-energy thioester derivatives, acyl-Coenzyme A (acyl-CoA). This reaction is catalyzed by Acyl-CoA Synthetases (ACS) .

Fatty Alcohol Synthesis: The alcohol moiety, (E)-octadec-9-enyl alcohol, is generated from its corresponding acyl-CoA precursor, (E)-octadec-9-enoyl-CoA. This is a two-step reduction catalyzed by a bifunctional Fatty Acyl-CoA Reductase (FAR) enzyme. The FAR first reduces the acyl-CoA to a fatty aldehyde, which is then subsequently reduced to the final fatty alcohol.

Wax Ester Formation: The final condensation step is catalyzed by a Wax Synthase (WS) , which belongs to the acyl-CoA:fatty alcohol acyltransferase (AFA) family of enzymes. This enzyme facilitates the transfer of the fatty acyl group from an activated donor (dodecanoyl-CoA) to the hydroxyl group of the fatty alcohol ((E)-octadec-9-enyl alcohol), releasing Coenzyme A and forming the wax ester.

Table 2: Key Enzymatic Steps in the Biosynthesis of (E)-octadec-9-enyl Dodecanoate This is an interactive table. Click on the headers to sort.

| Enzymatic Step | Enzyme Class | Substrates | Products | Cellular Location |

|---|---|---|---|---|

| Fatty Acid Activation | Acyl-CoA Synthetase (ACS) | Dodecanoic acid + CoA + ATP | Dodecanoyl-CoA + AMP + PPi | Endoplasmic Reticulum, Mitochondria |

| Fatty Alcohol Synthesis | Fatty Acyl-CoA Reductase (FAR) | (E)-octadec-9-enoyl-CoA + 2 NADPH | (E)-octadec-9-enyl alcohol + 2 NADP⁺ + CoA | Endoplasmic Reticulum |

Precursors and Metabolic Intermediates

The synthesis of (E)-octadec-9-enyl dodecanoate relies on the availability of two key precursors derived from primary lipid metabolism: a C18 trans-monounsaturated alcohol and a C12 saturated fatty acid.

Alcohol Moiety Precursor: (E)-octadec-9-enyl alcohol This C18 fatty alcohol, also known as elaidyl alcohol, is the direct precursor for the alcohol portion of the final ester. It is produced via the enzymatic reduction of its corresponding fatty acid, (E)-octadec-9-enoic acid (elaidic acid) . Elaidic acid is the trans isomer of the common oleic acid. In biological systems, elaidic acid can be formed through the bacterial biohydrogenation of polyunsaturated fatty acids or via enzymatic isomerization of oleoyl-CoA by specific isomerases found in certain microorganisms[3, 9].

Acid Moiety Precursor: Dodecanoic Acid This C12 saturated fatty acid, commonly known as lauric acid, provides the acyl chain for the ester. Dodecanoic acid is a product of the de novo fatty acid synthesis (FAS) pathway. The FAS complex typically produces palmitic acid (C16:0), but chain-length specificity can be determined by the action of specific thioesterase enzymes that terminate the elongation process prematurely, releasing dodecanoic acid.

Before they can be utilized in the final synthesis step, these precursors must exist in their metabolically active forms. Dodecanoic acid is activated to dodecanoyl-CoA , and elaidic acid is activated to (E)-octadec-9-enoyl-CoA , the latter of which serves as the substrate for the FAR enzyme to produce the required alcohol.

Table 3: Primary Precursors and Intermediates This is an interactive table. Click on the headers to sort.

| Precursor/Intermediate | Chemical Name | Formula | Role in Biosynthesis |

|---|---|---|---|

| Alcohol Moiety Precursor | (E)-octadec-9-enyl alcohol | C₁₈H₃₆O | Substrate for Wax Synthase |

| Acid Moiety Precursor | Dodecanoic acid | C₁₂H₂₄O₂ | Substrate for Acyl-CoA Synthetase |

| Activated Acid Intermediate | Dodecanoyl-CoA | C₃₃H₅₈N₇O₁₇P₃S | Acyl donor in the Wax Synthase reaction |

Synthetic Methodologies and Chemical Derivatization

Esterification Strategies for (E)-octadec-9-enyl dodecanoate (B1226587) Synthesis

The formation of (E)-octadec-9-enyl dodecanoate involves the creation of an ester bond between dodecanoic acid (lauric acid) and (E)-octadec-9-en-1-ol (elaidyl alcohol). Several esterification methods can be employed, ranging from classic chemical catalysis to modern enzymatic approaches.

Steglich Esterification: This method is a mild and efficient way to form esters, particularly useful for substrates that are sensitive to harsher, more acidic conditions. organic-chemistry.orgmdpi.com The reaction utilizes a carbodiimide, typically dicyclohexylcarbodiimide (B1669883) (DCC), to activate the carboxylic acid (dodecanoic acid). organic-chemistry.org The addition of a catalyst, 4-dimethylaminopyridine (B28879) (DMAP), is crucial for the efficient esterification of the alcohol. organic-chemistry.orgmdpi.com The reaction proceeds through an O-acylisourea intermediate, which is highly reactive towards the alcohol. organic-chemistry.org One of the challenges with long-chain fatty acids and alcohols can be their low yields in traditional esterification; however, modifications to the Steglich protocol, such as the addition of a Lewis acid co-catalyst, have been shown to significantly improve yields in the synthesis of other long-chain esters. researchgate.netscielo.br

Enzymatic Approaches: Lipases are widely used as biocatalysts for the synthesis of wax esters under mild conditions. researchgate.net This approach is considered a green chemistry method as it avoids harsh reagents and high temperatures. acs.orgresearchgate.net Immobilized lipases, such as those from Candida sp., are particularly effective. researchgate.net The enzymatic synthesis can be performed through direct esterification of the fatty acid and alcohol or via transesterification of a fatty acid ester (e.g., from a triglyceride) with the alcohol. mdpi.comgoogle.com For instance, studies on the synthesis of wax esters using oleyl alcohol and various fatty acids (or oils) have demonstrated high conversion rates, often exceeding 88-90%. mdpi.comejbiotechnology.info To drive the reaction towards completion, removal of the water by-product is often necessary. researchgate.net

| Method | Key Reagents/Catalyst | Conditions | Advantages | Disadvantages |

| Steglich Esterification | Dodecanoic acid, (E)-octadec-9-en-1-ol, DCC, DMAP | Mild, Room Temperature | High yields for sensitive substrates organic-chemistry.orgmdpi.com | DCC can form a urea (B33335) byproduct that requires removal. organic-chemistry.org |

| Enzymatic Synthesis | Dodecanoic acid, (E)-octadec-9-en-1-ol, Immobilized Lipase (B570770) | Mild (e.g., 30-60°C), Can be solvent-free mdpi.comejbiotechnology.info | Environmentally friendly, high selectivity acs.orgresearchgate.net | Can require longer reaction times, enzyme cost. ejbiotechnology.info |

Functionalization of the (E)-Double Bond Moiety

The carbon-carbon double bond in the octadecenyl portion of the molecule is a key site for chemical modification, allowing for the introduction of new functional groups and the creation of diverse derivatives.

Epoxidation and Subsequent Ring-Opening Reactions

The (E)-double bond can be converted into an epoxide, a three-membered ring containing an oxygen atom. This transformation is commonly achieved using peroxy acids, such as peracetic acid or performic acid, often generated in situ from hydrogen peroxide and a carboxylic acid. csic.esresearchgate.net The use of heterogeneous catalysts can make this process greener. csic.es

The resulting epoxide of (E)-octadec-9-enyl dodecanoate is a versatile intermediate. The high reactivity of the strained epoxide ring allows for nucleophilic ring-opening reactions under either acidic or basic conditions. masterorganicchemistry.com

Acid-catalyzed ring-opening: In the presence of an acid catalyst and a nucleophile like water or an alcohol, the ring opens to form diol or hydroxy-ether derivatives, respectively. csic.esmasterorganicchemistry.com For example, reacting the epoxide with an alcohol in the presence of a catalyst like erbium(III) triflate can yield hydroxyalkylethers. researchgate.net

Base-catalyzed ring-opening: Nucleophiles can also attack the epoxide carbons without an acid catalyst, a reaction driven by the relief of ring strain.

These ring-opening reactions are fundamental for creating branched derivatives with new functional groups. csic.esresearchgate.net

Stereoselective Hydrogenation Studies

Hydrogenation is the addition of hydrogen across the double bond, which would convert (E)-octadec-9-enyl dodecanoate into octadecyl dodecanoate, a saturated ester. This reaction is typically carried out using a metal catalyst such as palladium, platinum, or nickel. libretexts.org The process generally occurs with syn-stereochemistry, meaning both hydrogen atoms add to the same face of the double bond as it complexes with the catalyst surface. libretexts.org

While standard hydrogenation removes the unsaturation, stereoselective hydrogenation aims to control the spatial arrangement of the added atoms. Asymmetric transfer hydrogenation (ATH), for instance, uses chiral catalysts to produce specific stereoisomers, although this is more commonly applied to ketones and α,β-unsaturated esters. nih.gov For a simple trans-alkene like the one in (E)-octadec-9-enyl dodecanoate, the primary product of standard catalytic hydrogenation would be the saturated ester. The main challenge in the broader field of fatty acid hydrogenation is often the selective reduction of polyunsaturated fats to monounsaturated ones, while avoiding the formation of trans fats from cis isomers. libretexts.orgrsc.org

Other Addition Reactions

Besides epoxidation and hydrogenation, the double bond can undergo various other electrophilic addition reactions:

Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) would break the π-bond to form a dihalogenated derivative.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) would result in a halo-substituted saturated ester.

Hydration: In the presence of a strong acid catalyst and water, a hydroxyl group can be added across the double bond, forming a hydroxy-substituted ester.

These reactions provide pathways to introduce halogens or additional hydroxyl groups into the molecule's backbone, further expanding its chemical diversity.

Development of Analogues and Branched Derivatives via Chemical Modification

The development of analogues and branched derivatives of (E)-octadec-9-enyl dodecanoate is driven by the need to create molecules with specific physical properties, such as improved performance as lubricants or novel characteristics for cosmetic formulations.

A primary strategy for creating branched derivatives involves the epoxidation of the double bond followed by ring-opening reactions, as detailed in section 4.2.1. researchgate.net Reacting the epoxide with different nucleophiles, such as various organic acids or alcohols, introduces branches with diverse functional groups (e.g., hydroxyl, ester). csic.es For instance, the ring-opening of methyl oleate (B1233923) epoxide with acids like propionic or hexanoic acid has been shown to produce branched-chain hydroxyfatty acid esters with yields up to 90%. csic.es This approach has been successfully used to synthesize branched monoesters from waxy monoesters, demonstrating that incremental branching can systematically alter properties like crystallization and viscosity. researchgate.net

Another approach is skeletal isomerization, where the straight carbon chain is rearranged to form branches. This can be induced using catalysts like zeolites at high temperatures, converting unsaturated fatty acids or their esters into branched isomers. googleapis.comuni-oldenburg.de Furthermore, olefin metathesis provides a powerful tool for modifying the carbon skeleton, enabling the synthesis of novel unsaturated esters that can serve as precursors to various analogues. rsc.orgpsu.edu

Green Chemistry Approaches in Ester Synthesis

Green chemistry principles are increasingly being applied to the synthesis of esters to reduce environmental impact, minimize waste, and lower energy consumption. researchgate.net

Solvent-Free Synthesis: A significant green approach is the elimination of organic solvents. Solvent-free, or "dry media," reactions for long-chain esters have been successfully demonstrated. ajgreenchem.comrsc.orgajgreenchem.com These reactions can be catalyzed by solid acid catalysts or may be performed enzymatically. ajgreenchem.comajgreenchem.comrsc.org For example, a solid SO₃H-carbon catalyst has been used for the solvent-free esterification of long-chain fatty acids and alcohols at moderate temperatures (90°C), achieving excellent yields. ajgreenchem.comajgreenchem.com

Enzymatic Catalysis: As mentioned in section 4.1, lipase-catalyzed esterification is a cornerstone of green synthesis for wax esters. researchgate.net It operates under mild conditions, is highly selective, and can be performed in solvent-free systems, which simplifies product purification and reduces waste. researchgate.netrsc.org The use of immobilized enzymes allows for catalyst recycling, further enhancing the sustainability of the process. ejbiotechnology.info

Ultrasound-Assisted Synthesis: Ultrasonic irradiation is another green technique that can significantly accelerate esterification reactions. biointerfaceresearch.com The application of ultrasound can reduce reaction times from hours to minutes and allow reactions to proceed at lower temperatures, thus saving energy. biointerfaceresearch.comacs.org It enhances mass transfer and increases the contact area between reactants, which is particularly useful for immiscible substrates like long-chain fatty acids and alcohols. biointerfaceresearch.comnih.govresearchgate.net Studies have shown that ultrasound-assisted esterification can increase product yields compared to conventional heating methods. biointerfaceresearch.com

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like (E)-octadec-9-enyl dodecanoate (B1226587). By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework of the molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of (E)-octadec-9-enyl dodecanoate, specific proton signals confirm the presence of its key functional groups and structural features. The protons attached to the double bond carbons (vinylic protons) in the (E)-configuration typically appear as a multiplet in the range of δ 5.3-5.4 ppm. The protons on the carbon adjacent to the ester oxygen (the α-CH₂ of the alcohol moiety) resonate around δ 4.05 ppm as a triplet, indicating their proximity to an electron-withdrawing group. The protons on the carbon adjacent to the carbonyl group (the α-CH₂ of the fatty acid moiety) appear as a triplet at approximately δ 2.28 ppm. The terminal methyl groups of both the fatty acid and fatty alcohol chains produce signals at around δ 0.88 ppm. The numerous methylene (B1212753) (CH₂) groups in the long aliphatic chains create a large, overlapping signal cluster between δ 1.2 and 1.6 ppm. rsc.orgresearchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, detailing the carbon skeleton of the molecule. The carbonyl carbon of the ester group is typically observed downfield, around δ 173-174 ppm. The carbons of the double bond appear in the δ 120-135 ppm region. The carbon atom of the CH₂ group attached to the ester oxygen resonates at approximately δ 64 ppm, while the α-carbon to the carbonyl group appears around δ 34 ppm. The terminal methyl carbons are found upfield, typically below δ 15 ppm. The remaining methylene carbons of the long alkyl chains generate a series of signals in the δ 22-32 ppm range. ucl.ac.ukd-nb.infoscispace.com

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning the ¹H and ¹³C signals. COSY spectra reveal correlations between coupled protons, helping to trace the connectivity of the proton network along the aliphatic chains. HSQC spectra correlate each proton with the carbon atom to which it is directly attached, allowing for the definitive assignment of carbon resonances based on their corresponding proton signals. rsc.orgresearchgate.net

Interactive Data Table: Predicted NMR Chemical Shifts for (E)-octadec-9-enyl dodecanoate

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., GC-MS, ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of molecules by analyzing their mass-to-charge ratio. msu.edu For (E)-octadec-9-enyl dodecanoate, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly employed. d-nb.infofoodandnutritionjournal.org

In a typical mass spectrum of this ester, the molecular ion peak [M]⁺ may be observed, confirming the compound's molecular weight. However, due to the high energy of electron ionization (EI) often used in GC-MS, the molecular ion can be weak or absent. nih.gov Instead, characteristic fragmentation patterns are more prominent and provide significant structural information. msu.eduyoutube.com

Common fragmentation pathways for long-chain esters include cleavage at the ester linkage. This can result in fragment ions corresponding to the acylium ion [R-C=O]⁺ from the dodecanoate portion and ions related to the octadecenyl alcohol moiety. Cleavage of the C-O bond can yield a fragment representing the dodecanoic acid and a carbocation from the octadecenyl chain. Further fragmentation along the alkyl chains can also occur, leading to a series of ions separated by 14 Da (the mass of a CH₂ group). youtube.com

Specialized MS techniques can be used to pinpoint the location of the double bond. nih.govresearchgate.net For instance, derivatization of the double bond followed by MS analysis can produce diagnostic fragment ions that reveal its position. bohrium.com Techniques like ozone-induced dissociation (OzID) in an ion trap mass spectrometer can also be used to unequivocally assign the position of the carbon-carbon double bond. nih.gov

Data Table: Key Mass Spectrometry Fragments for (E)-octadec-9-enyl dodecanoate

Chromatographic Separations (e.g., HPLC, GC) for Purity Assessment and Isomer Resolution

Chromatographic techniques are essential for separating (E)-octadec-9-enyl dodecanoate from complex mixtures, assessing its purity, and resolving it from its isomers.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like long-chain esters. nih.govrjptonline.org When coupled with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS), GC can effectively determine the purity of a sample of (E)-octadec-9-enyl dodecanoate. The compound will elute at a specific retention time under a given set of conditions (e.g., column type, temperature program). The presence of other peaks in the chromatogram would indicate impurities. GC is also capable of separating the (E)- and (Z)-isomers (elaidic vs. oleic acid esters), which will have slightly different retention times on appropriate capillary columns. nist.gov

Spectroscopic Probes for Conformational Analysis and Double Bond Configuration

Determining the precise three-dimensional shape (conformation) and the geometry of the double bond is critical for understanding the physical and biological properties of (E)-octadec-9-enyl dodecanoate.

Infrared (IR) Spectroscopy: While not providing as detailed structural information as NMR, IR spectroscopy can quickly confirm the presence of key functional groups and provide information about the double bond configuration. The ester carbonyl group (C=O) will show a strong absorption band around 1740 cm⁻¹. A key diagnostic feature for the (E)- or trans-configuration of the double bond is the presence of an absorption band around 965 cm⁻¹. This band arises from the out-of-plane C-H bending vibration of the trans-disubstituted alkene, and its presence is a strong indicator of the (E)-geometry.

Raman Spectroscopy: Raman spectroscopy can also be used to probe the configuration of the double bond. The C=C stretching vibration in the Raman spectrum can show differences between cis and trans isomers.

Advanced MS Techniques: As mentioned earlier, specialized mass spectrometry techniques can serve as powerful probes for determining the double bond's location. Methods involving chemical derivatization, such as epoxidation followed by collision-induced dissociation (CID), can generate fragments that are diagnostic of the original double bond position. researchgate.net Ozonolysis-based mass spectrometry is another effective method for this purpose. nih.gov These techniques are particularly valuable when dealing with complex mixtures of lipid isomers. nih.gov

Structure Property Relationships in Advanced Materials Science Contexts

Influence of Molecular Geometry on Crystallization Behavior and Polymorphism

The crystallization of (E)-octadec-9-enyl dodecanoate (B1226587) is a complex phenomenon significantly influenced by its molecular geometry. The molecule consists of a C18 oleyl chain with a trans double bond at the 9th position and a C12 lauryl chain, linked by an ester group. This asymmetry and the "bent" conformation imparted by the trans-double bond are critical factors in its packing behavior.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common feature in long-chain esters. These different crystalline forms arise from variations in the molecular packing and can exhibit distinct melting points, enthalpies of fusion, and densities. For analogous linear aliphatic diesters, complex melting behaviors attributed to polymorphism and melting-crystallization processes have been observed. researchgate.net It is therefore highly probable that (E)-octadec-9-enyl dodecanoate would also exhibit polymorphic behavior, with different crystalline forms being favored under specific crystallization conditions (e.g., cooling rate, solvent).

Table 1: Comparison of Melting Points for Structurally Related Esters

| Compound | Molecular Structure | Melting Point (°C) | Key Structural Feature |

| (E)-octadec-9-enyl dodecanoate | C11H23COO(CH2)8CH=CH(CH2)7CH3 (trans) | Estimated: ~20-30 | Asymmetric, trans-double bond |

| Jojoba Oil (natural mixture) | Mixture of long-chain wax esters | ~7-10 | Mixture of cis-isomers |

| Cetyl Palmitate | C15H31COOC16H33 | 54 | Saturated, symmetric |

| Stearyl Stearate | C17H35COOC18H37 | 60 | Saturated, symmetric |

Note: The melting point for (E)-octadec-9-enyl dodecanoate is an estimate based on trends observed in related long-chain esters.

Rheological Properties and Flow Dynamics in Relation to Molecular Structure

The rheological properties of (E)-octadec-9-enyl dodecanoate are directly linked to its molecular structure. The long, flexible aliphatic chains contribute to its viscous nature, while the ester group introduces polarity that can lead to specific intermolecular interactions influencing flow behavior.

The study of analogous long-chain esters provides insights into the expected rheological profile. For instance, research on linear aliphatic diesters has demonstrated that viscosity can be systematically varied by altering the length of the methylene (B1212753) spacer units. researchgate.net Similarly, the introduction of branching in monoesters has been shown to significantly impact their flow properties, with increased branching generally leading to higher viscosity. researchgate.netacs.org

For (E)-octadec-9-enyl dodecanoate, the long C18 and C12 chains would result in significant van der Waals interactions, leading to a relatively high viscosity compared to shorter-chain esters. The trans-double bond allows for a more extended chain conformation than a cis-isomer, which could lead to greater intermolecular entanglement and consequently, higher viscosity. The flow behavior is expected to be Newtonian under low shear rates, but shear thinning may occur at higher rates as the molecules align with the direction of flow.

Table 2: Estimated Viscosity of (E)-octadec-9-enyl dodecanoate in Comparison to Related Compounds at 40 °C

| Compound | Estimated Viscosity (cP) | Key Structural Feature |

| (E)-octadec-9-enyl dodecanoate | 30 - 50 | Long-chain unsaturated ester |

| Jojoba Oil | ~28 | Mixture of long-chain wax esters |

| Canola Oil | ~35 | Triglyceride of fatty acids |

| Mineral Oil (light) | 15 - 30 | Mixture of alkanes |

Note: The viscosity for (E)-octadec-9-enyl dodecanoate is an estimation based on data for structurally similar esters and oils.

Intermolecular Interactions and Self-Assembly Phenomena in Ester Systems

The intermolecular forces at play in (E)-octadec-9-enyl dodecanoate are primarily van der Waals forces between the long aliphatic chains and dipole-dipole interactions originating from the polar ester group. These forces are fundamental to the self-assembly behavior of the molecule in both bulk and solution.

The hydrophobic effect, driven by the tendency of the long hydrocarbon tails to minimize contact with polar environments, can induce self-assembly in aqueous systems, potentially forming micelles or other aggregates. In the bulk liquid or solid state, the molecules will arrange themselves to maximize the favorable van der Waals interactions between the alkyl chains and the dipole-dipole interactions between the ester moieties. This can lead to the formation of lamellar structures, where the molecules are arranged in layers with the polar ester groups aligned and the nonpolar chains interdigitated.

While specific studies on the self-assembly of (E)-octadec-9-enyl dodecanoate are not prevalent, the principles are well-established from research on other amphiphilic molecules like lipids and surfactants. The balance between the attractive forces of the aliphatic tails and the interactions of the polar headgroups dictates the resulting supramolecular architecture. The presence of the trans-double bond can influence the packing efficiency within these self-assembled structures.

Thermal Stability Profiles of the Ester Linkage and Alkene Moiety under Various Conditions

The thermal stability of (E)-octadec-9-enyl dodecanoate is determined by the strength of its covalent bonds, particularly the ester linkage and the carbon-carbon double bond of the alkene moiety.

The ester group itself is relatively stable but can undergo thermal decomposition at elevated temperatures. The primary degradation mechanism for esters is typically a cis-elimination reaction involving the β-hydrogen, leading to the formation of a carboxylic acid and an alkene. researchgate.net However, this process generally requires high temperatures, often above 200-250 °C for similar long-chain aliphatic esters.

The alkene moiety, the C=C double bond in the oleyl chain, is susceptible to oxidation, especially in the presence of heat, light, and oxygen. This oxidative degradation can proceed via free-radical mechanisms, leading to the formation of hydroperoxides, which can further decompose into a variety of smaller, volatile compounds such as aldehydes and ketones. The presence of the trans-double bond may slightly alter the reactivity compared to a cis-double bond, but the fundamental susceptibility to oxidation remains. The thermal stability of similar aliphatic diesters has been reported to be in the range of 230-325 °C. researchgate.netresearchgate.net

Table 3: Summary of Thermal Properties for Structurally Related Esters

| Property | Typical Value for Long-Chain Esters | Influencing Factors |

| Onset of Decomposition (TGA, in N2) | 200 - 350 °C | Chain length, branching, presence of unsaturation |

| Oxidation Stability | Lower than saturated analogues | Degree and type of unsaturation, presence of antioxidants |

Note: The values presented are typical ranges observed for analogous long-chain ester systems and serve as an estimate for the behavior of (E)-octadec-9-enyl dodecanoate.

Interactions with Biological Systems Non Human, Non Clinical

Role as Metabolites or Signaling Molecules in Plant and Microbial Systems

While direct evidence for (E)-octadec-9-enyl dodecanoate (B1226587) as a specific signaling molecule is not documented, the roles of wax esters in plants and microbes are well-established. In plants, wax esters are key components of the epicuticular wax layer on leaves, which serves as a protective barrier. lipotype.comlipotype.com This layer is crucial for limiting water diffusion and shielding the plant from environmental stressors. lipotype.comlipotype.com Fatty acid esters, as a general class, have also been suggested to function as plant growth regulators. science.gov

In the microbial world, many prokaryotes synthesize and accumulate wax esters as intracellular storage compounds. lipotype.comearthdoc.org This serves several physiological purposes:

Energy and Carbon Storage: Wax esters act as a reserve of carbon and energy, which can be metabolized when external resources are scarce. earthdoc.org

Metabolite Deposition: They can serve as a deposit for cellular metabolites that might otherwise be toxic. earthdoc.org

Environmental Resistance: The accumulation of these lipids can enhance a microbe's resistance to environmental challenges such as desiccation. earthdoc.org

Studies on anaerobic bacteria have shown that some strict anaerobes can produce long-chain wax esters, with the specific composition depending on the available substrate. earthdoc.org Furthermore, fermentation processes involving microbes, such as those in rice bran, are known to produce a variety of fatty acid esters, indicating that microbial metabolic pathways can generate these types of compounds. foodandnutritionjournal.org

Table 1: General Functions of Wax Esters in Plant and Microbial Systems

| Biological System | Primary Role of Wax Esters | Specific Functions |

| Plants | Structural, Protective | Component of epicuticular wax, limits water loss, protection from environmental stress. lipotype.comlipotype.com |

| Microbes | Metabolic, Survival | Intracellular storage of carbon and energy, resistance to desiccation, deposit for metabolites. lipotype.comearthdoc.org |

Participation in Enzymatic Transformations (e.g., lipase (B570770) activity, specific oxidases involved in octadecanoid pathways)

The synthesis and breakdown of wax esters like (E)-octadec-9-enyl dodecanoate are governed by specific enzymatic activities.

Lipase and Esterase Activity: Lipases are enzymes that catalyze the hydrolysis of esters. In the context of wax esters, lipases break the ester bond, releasing the constituent fatty acid and fatty alcohol. nih.gov This process is a fundamental step in the biodegradation of these lipids, allowing microorganisms to utilize the components as a carbon source. nih.govfrontiersin.org Lipases exhibit substrate specificity, with long-chain esters being their primary targets, distinguishing them from esterases which can act on shorter-chain esters. nih.govfrontiersin.org Conversely, lipase-catalyzed esterification is a method used for the synthesis of wax esters. core.ac.uk

Octadecanoid Pathways: The "octadecanoid pathway" is a well-described biosynthetic route in plants that leads to the production of signaling molecules called jasmonates. nih.govacs.org This pathway begins with the oxidation of 18-carbon polyunsaturated fatty acids (the same carbon length as the alcohol moiety of the target compound) by enzymes such as lipoxygenases (LOXs) and allene (B1206475) oxide synthases (AOS). nih.govacs.orgresearchgate.net While this pathway focuses on the creation of phytohormones from fatty acids and not directly on the synthesis of wax esters, it demonstrates the central role of enzymes in transforming C18 lipid molecules within plant biological systems. acs.org

Ecological Roles and Interactions (e.g., potential as semiochemicals, natural defense compounds in organisms)

Wax esters are significant mediators of ecological interactions, particularly between plants and insects.

Natural Defense in Plants: The epicuticular waxes on plant surfaces, which are rich in wax esters and other lipids, form a primary line of defense. researchgate.net These waxy layers can influence insect behavior in several ways:

Physical Deterrence: The physical structure and amount of wax can impede insect attachment and movement on the plant surface. annualreviews.org

Chemical Cues: The chemical composition of the wax can act as a cue, either deterring or, in some cases, enhancing feeding and egg-laying (oviposition) by herbivorous insects. researchgate.netannualreviews.org

Protection from Pathogens: The wax layer also provides protection against fungal pathogens. researchgate.net

Role in Insects: For many terrestrial arthropods, wax esters are a major component of their cuticular lipids. oup.com The primary function of this layer is to provide a waterproof barrier that minimizes evaporative water loss, a critical adaptation for survival in terrestrial environments. oup.com

While (E)-octadec-9-enyl dodecanoate itself has not been identified as a semiochemical (a chemical involved in communication), other structurally similar esters, such as acetates of long-chain alcohols, are known insect pheromones. This suggests a potential, though unconfirmed, role for such molecules in chemical communication.

Table 2: Ecological Roles of Wax Esters

| Organism | Role of Wax Esters | Mechanism of Action |

| Plants | Defense against Herbivores & Pathogens | Physical barrier affecting insect movement; chemical cues deterring feeding/oviposition. researchgate.netannualreviews.org |

| Insects | Water Balance | Form a waterproof layer on the cuticle to prevent desiccation. oup.com |

Biodegradation Pathways in Non-Human Biological Systems

The breakdown of long-chain wax esters in the environment is primarily a microbial process.

The principal pathway for the biodegradation of a wax ester such as (E)-octadec-9-enyl dodecanoate is enzymatic hydrolysis. Microorganisms, including various genera of bacteria like Pseudomonas, Alcaligenes, Micrococcus, and Bacillus, produce extracellular lipases. nih.govresearchgate.net These enzymes cleave the ester bond, breaking the molecule down into its constituent parts: (E)-octadec-9-en-1-ol and dodecanoic acid. nih.govfrontiersin.org

Following hydrolysis, these smaller molecules can be transported into the microbial cell and enter central metabolic pathways. The long-chain fatty alcohol and fatty acid are typically degraded further through β-oxidation to generate acetyl-CoA, which can then be used by the organism for energy production via the citric acid cycle or as a building block for synthesizing other essential molecules. The ability of certain bacteria to degrade waxes is being explored for applications in agriculture, such as enhancing the decomposition of crop residues rich in waxy substances. researchgate.net

Environmental Distribution and Transformation

Pathways of Environmental Introduction (e.g., natural sources, synthetic release)

The introduction of long-chain wax esters like (E)-octadec-9-enyl dodecanoate (B1226587) into the environment can occur through both natural and synthetic pathways.

Natural Sources: Wax esters are prevalent in the natural world, serving various biological functions. bioone.org They are significant components of beeswax and the cuticles of many terrestrial arthropods, where they act as a barrier to prevent water loss. bioone.org In the marine environment, wax esters are stored by organisms such as dinoflagellates, crustaceans like krill, and certain fish as a source of energy and to regulate buoyancy. bioone.org Some soil bacteria, including those from the genus Acinetobacter, produce and store wax esters for energy. usgs.gov While the specific presence of (E)-octadec-9-enyl dodecanoate has not been widely documented as a natural product, its constituent parts, (E)-octadec-9-en-1-ol (an isomer of oleyl alcohol) and dodecanoic acid (lauric acid), are common in nature. Oleyl alcohol is found in fish oil and beef fat, and dodecanoic acid is a component of various plant and animal fats. atamanchemicals.com

Synthetic Release: Wax esters are synthesized for a variety of industrial applications, including lubricants, plasticizers, cosmetics, and coatings. acs.orgresearchgate.net The production of these esters can be achieved through chemical synthesis, which may involve the use of corrosive acids and high energy, or through more environmentally benign enzymatic processes. acs.orgresearchgate.net The use of oleyl alcohol in products like lotions, emulsifiers, and surfactants can lead to its release into the environment through various waste streams. atamanchemicals.com Consequently, synthetic (E)-octadec-9-enyl dodecanoate, if produced and used in similar applications, would likely be introduced into the environment through industrial effluents and consumer product disposal.

| Pathway of Introduction | Description | Examples of Related Compounds |

| Natural Sources | Occurs as a metabolic product in various organisms. | Waxes in plant cuticles, beeswax, storage lipids in marine zooplankton. bioone.org |

| Synthetic Release | Released into the environment through industrial production and use in consumer products. | Lubricants, cosmetics, plasticizers. acs.orgresearchgate.net |

Abiotic Degradation Mechanisms (e.g., photo-oxidation, hydrolysis of esters)

Once in the environment, (E)-octadec-9-enyl dodecanoate is subject to degradation by non-biological processes, primarily photo-oxidation and hydrolysis.

Photo-oxidation: As an unsaturated ester, (E)-octadec-9-enyl dodecanoate contains a carbon-carbon double bond, making it susceptible to photo-oxidation. This process is initiated by light, particularly in the presence of photosensitizers like chlorophyll. researchgate.netanalis.com.my The reaction involves the interaction of light and the unsaturated fatty acid or ester, leading to the formation of hydroperoxides. researchgate.net These primary oxidation products are unstable and can break down into a variety of secondary products, including aldehydes, ketones, and carboxylic acids. analis.com.myresearcherslinks.commdpi.com The rate of photo-oxidation is influenced by factors such as light intensity and the presence of photosensitizing molecules in the environment. researcherslinks.com

Hydrolysis of Esters: The ester linkage in (E)-octadec-9-enyl dodecanoate can be broken down through hydrolysis, a reaction with water that yields the parent alcohol ((E)-octadec-9-en-1-ol) and carboxylic acid (dodecanoic acid). The rate of hydrolysis for long-chain esters is generally influenced by pH and temperature. scispace.comharvard.edu While hydrolysis can occur, it is often a slow process for long-chain esters under typical environmental conditions. atamanchemicals.com For instance, studies on long-chain alkyl betainates, another class of esters, have shown that the rate of hydrolysis is dependent on the length of the alkyl chain and the concentration of the ester. scispace.com

| Degradation Mechanism | Description | Key Factors | Products |

| Photo-oxidation | Degradation initiated by light, affecting the unsaturated C=C bond. researchgate.netanalis.com.my | Light intensity, presence of photosensitizers (e.g., chlorophyll). researcherslinks.com | Hydroperoxides, aldehydes, ketones, carboxylic acids. analis.com.myresearcherslinks.commdpi.com |

| Hydrolysis | Cleavage of the ester bond by reaction with water. scispace.comharvard.edu | pH, temperature, chain length. scispace.comharvard.edu | (E)-octadec-9-en-1-ol and dodecanoic acid. |

Biotic Transformation and Fate in Aquatic and Terrestrial Ecosystems (excluding human health impacts)

The primary route for the breakdown of wax esters in the environment is through the action of microorganisms.

Biotic Transformation in Aquatic Ecosystems: In aquatic environments, a diverse range of microorganisms, including bacteria and fungi, can degrade long-chain esters. The initial step in the biodegradation of wax esters is the enzymatic hydrolysis of the ester bond by lipases or esterases, releasing the fatty acid and alcohol. frontiersin.org These components are then typically utilized by microorganisms as carbon and energy sources through pathways like β-oxidation. mdpi.com The rate of biodegradation can be influenced by factors such as temperature, with lower temperatures generally leading to slower degradation rates. Studies on the biodegradation of mono-alkyl phthalate (B1215562) esters in marine and freshwater sediments have shown that these compounds can be readily degraded by microbial organisms. mdpi.com The presence of long-chain fatty acids from the hydrolysis of esters can be utilized by various marine bacteria. mdpi.com

Biotic Transformation in Terrestrial Ecosystems: In soil, microorganisms play a crucial role in the degradation of fatty acid esters. Soil bacteria and fungi produce extracellular enzymes that hydrolyze the ester linkage. europa.eu The resulting fatty acids and alcohols can then be taken up by the microorganisms and metabolized. europa.eu The ability of soil microorganisms to break down ester bonds and utilize fatty acids as an energy source has been well-documented. europa.eu Plant waxes, which are composed of long-chain esters, are known to be degraded by certain soil microorganisms, although they are relatively resistant compared to other plant materials. usgs.gov Several genera of bacteria, including Pseudomonas, Bacillus, and Rhodococcus, are known to be capable of decomposing waxy residues in the environment. researchgate.net

| Ecosystem | Degradation Process | Key Microorganisms | Influencing Factors |

| Aquatic | Enzymatic hydrolysis by lipases/esterases followed by microbial metabolism of the resulting acid and alcohol. frontiersin.orgmdpi.com | Bacteria, Fungi. mdpi.com | Temperature, availability of other nutrients. mdpi.com |

| Terrestrial | Extracellular enzymatic hydrolysis and subsequent microbial utilization. europa.eu | Pseudomonas, Bacillus, Rhodococcus, Fungi. europa.euresearchgate.net | Soil moisture, temperature, microbial population. |

Emerging Research Directions and Future Perspectives

Computational Chemistry and Molecular Modeling Studies of (E)-octadec-9-enyl dodecanoate (B1226587)

While specific computational studies on (E)-octadec-9-enyl dodecanoate are not yet widely published, the broader field of computational chemistry offers powerful tools to predict and understand its behavior. Molecular dynamics (MD) simulations and Density Functional Theory (DFT) are key methodologies that can provide insights into its properties at an atomic level.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of (E)-octadec-9-enyl dodecanoate molecules over time, providing insights into their conformational flexibility, aggregation, and interactions with other molecules. For instance, simulations of similar wax esters have been used to study their self-assembly in aqueous media and their role as flow improvers in crude oil. ccsenet.orgcetjournal.itsemanticscholar.org Such studies on (E)-octadec-9-enyl dodecanoate could elucidate how the trans configuration of the double bond influences the packing and ordering of the molecules in bulk phases, which is critical for its material properties like melting point and viscosity.

A hypothetical DFT study on (E)-octadec-9-enyl dodecanoate could explore the impact of an external electric field on its molecular properties, which is relevant for potential applications in electronic or insulating materials. researchgate.net

Table 1: Hypothetical Data from Molecular Modeling of (E)-octadec-9-enyl dodecanoate and Related Esters

| Property | (E)-octadec-9-enyl dodecanoate (Predicted) | Oleyl Oleate (B1233923) (Simulated) | Jojoba Wax Esters (Simulated) |

| Molecular Shape | Elongated, relatively linear | Bent or "V" shape | "V" shape at interfaces nih.gov |

| Self-Assembly | Tendency for parallel packing | Forms cylindrical micelles semanticscholar.org | Forms compressible monolayers nih.gov |

| Intermolecular Forces | Predominantly van der Waals interactions | van der Waals and dipole-dipole | van der Waals and dipole-dipole aip.org |

| Flexibility | Rotation around single bonds, limited by trans double bond | High conformational flexibility | Flexible chains nih.gov |

This table presents predicted and simulated data for (E)-octadec-9-enyl dodecanoate based on studies of similar long-chain wax esters.

Application in Biomimetic Systems and Sustainable Materials Research

The unique properties of wax esters like (E)-octadec-9-enyl dodecanoate make them attractive candidates for the development of biomimetic systems and sustainable materials. Research in this area is focused on leveraging their biodegradability and functionality for applications such as bio-lubricants and advanced waxes.

Bio-lubricants: There is a growing demand for environmentally friendly lubricants to replace petroleum-based products. acs.orgd-nb.infobohrium.commdpi.com Wax esters are promising base oils for bio-lubricants due to their excellent lubricity, high viscosity index, and low volatility. d-nb.infobohrium.com The long aliphatic chains of (E)-octadec-9-enyl dodecanoate provide a lubricating film, while the ester group can enhance adhesion to metal surfaces. d-nb.info Future research will likely focus on formulating bio-lubricants containing this wax ester and evaluating their performance characteristics, such as wear resistance and oxidative stability. acs.orgresearchgate.net

Biomimetic Waxes: In nature, wax esters are key components of the protective cuticles of plants and insects, providing a barrier against water loss and environmental stressors. oup.comnih.govnih.gov By mimicking these natural systems, (E)-octadec-9-enyl dodecanoate could be used to create novel coatings and waxes for various applications. For example, it could be incorporated into food-grade coatings to extend the shelf life of fruits and vegetables or used in cosmetics and pharmaceuticals as an emollient and structuring agent. The trans double bond in (E)-octadec-9-enyl dodecanoate may lead to different crystalline structures compared to its cis isomer, potentially offering unique textural and barrier properties. nih.gov

Table 2: Potential Applications of (E)-octadec-9-enyl dodecanoate in Sustainable Materials

| Application Area | Potential Role of (E)-octadec-9-enyl dodecanoate | Key Properties to Investigate |

| Bio-lubricants | Base oil or additive | Viscosity, pour point, oxidative stability, tribological properties bohrium.commdpi.comresearchgate.net |

| Food Coatings | Edible, biodegradable barrier | Water vapor permeability, mechanical strength, adhesion |

| Cosmetics | Emollient, thickener, wax component | Melting point, texture, skin feel, occlusivity |

| Phase Change Materials | Latent heat storage | Melting/crystallization temperatures, enthalpy of fusion |

Advanced In Situ Characterization Techniques for Dynamic Processes

Understanding the dynamic processes of (E)-octadec-9-enyl dodecanoate, such as crystallization, melting, and phase transitions, is crucial for controlling its material properties. Advanced in situ characterization techniques allow for the real-time observation of these processes as they occur.

Synchrotron X-ray Diffraction (XRD): Time-resolved XRD using a synchrotron source can provide detailed information about the crystalline structure and polymorphism of (E)-octadec-9-enyl dodecanoate during heating and cooling cycles. mdpi.com This technique can reveal the formation of different crystal packing arrangements (polymorphs) and the transitions between them, which significantly impact the material's properties. mdpi.com For example, studies on similar jojoba-like esters have shown complex phase trajectories and the formation of different polymorphs depending on the thermal history. mdpi.com

Fourier-Transform Infrared (FTIR) Spectroscopy: In situ FTIR spectroscopy is a powerful tool for monitoring changes in the molecular vibrations of (E)-octadec-9-enyl dodecanoate during phase transitions. nih.gov The frequency of specific vibrational modes, such as the CH₂ stretching vibrations, is sensitive to the degree of conformational order in the aliphatic chains. By tracking these changes as a function of temperature, the melting and crystallization processes can be followed at a molecular level. nih.gov

Differential Scanning Calorimetry (DSC): DSC is a fundamental technique for studying the thermal properties of materials. When coupled with other in situ methods like XRD or microscopy, it provides a comprehensive picture of the energy changes associated with phase transitions. researchgate.netresearchgate.nettandfonline.com For (E)-octadec-9-enyl dodecanoate, DSC can be used to determine its melting point, crystallization temperature, and the enthalpy of these transitions, which are critical parameters for its application as a phase change material or in waxes.

Exploration of Novel Biological Roles in Underexplored Organisms and Ecosystems

While the roles of wax esters are well-established in some organisms, such as for energy storage in marine copepods and for waterproofing in plant cuticles, there is a vast potential for discovering novel biological functions of compounds like (E)-octadec-9-enyl dodecanoate in a wider range of organisms and ecosystems. oup.comnih.govnih.govnih.govresearchgate.netnih.govmdpi.com

Insect Pheromones and Semiochemicals: Long-chain esters are known to function as insect pheromones, mediating communication for mating and aggregation. herts.ac.ukgoogle.com While (E)-octadec-9-enyl dodecanoate itself has not been identified as a pheromone, its structural similarity to known pheromones suggests that it or related compounds could have undiscovered roles in insect chemical communication. Future research could involve screening for the presence of this ester in the extracts of various insect species and conducting electrophysiological and behavioral assays to determine its activity.

Marine Organisms: Wax esters are a major lipid class in many marine organisms, serving as a primary energy reserve. oup.comnih.govresearchgate.netmdpi.com The specific composition of these wax esters can vary significantly between species and may be related to their diet, habitat, and metabolic processes. Investigating the presence and distribution of (E)-octadec-9-enyl dodecanoate in underexplored marine ecosystems, such as the deep sea or polar regions, could reveal novel adaptations and trophic linkages.

Plant-Insect Interactions: The cuticular waxes of plants are not only a physical barrier but also play a crucial role in mediating interactions with insects. nih.gov The composition of these waxes can influence the feeding and oviposition behavior of herbivores. It is possible that (E)-octadec-9-enyl dodecanoate or its isomers are present in the cuticular lipids of certain plants and contribute to these interactions. biorxiv.orgmdpi.com Metabolomic studies of plant surfaces combined with insect behavior experiments could uncover such roles.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing (E)-octadec-9-enyl dodecanoate in a laboratory setting?

- Methodological Answer : Synthesis typically involves esterification between dodecanoic acid and (E)-octadec-9-enol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Key steps include:

- Monitoring reaction progress via thin-layer chromatography (TLC) or FTIR to track ester bond formation.

- Purification via fractional distillation or column chromatography to isolate the product from unreacted substrates.

- Confirming stereochemistry using NMR (e.g., coupling constants in -NMR to verify the E-configuration of the double bond) .

Q. How can researchers validate the purity and structural integrity of (E)-octadec-9-enyl dodecanoate?

- Methodological Answer : Use a combination of:

- Chromatography : GC-MS or HPLC to assess purity (≥95% by area normalization).

- Spectroscopy : -NMR to confirm ester carbonyl signals (~170 ppm) and -NMR to resolve olefinic protons (δ 5.3–5.4 ppm, J = 15–16 Hz for E-isomer).

- Elemental analysis : Verify C:H:O ratios match theoretical values .

Q. What are the key stability considerations for storing (E)-octadec-9-enyl dodecanoate in long-term studies?

- Methodological Answer :

- Store under inert gas (N/Ar) at −20°C to prevent oxidation of the double bond.

- Conduct accelerated stability testing (e.g., 40°C/75% relative humidity for 6 months) with periodic HPLC analysis to detect degradation products like dodecanoic acid or trans-isomerization .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic data for autocatalytic hydrolysis of (E)-octadec-9-enyl dodecanoate?

- Methodological Answer :

- Mechanistic studies : Use isotopic labeling (e.g., ) to trace hydrolysis pathways and identify intermediates.

- Kinetic modeling : Apply the Michaelis-Menten framework with time-dependent rate constants to account for autocatalysis (e.g., product-enhanced catalysis by dodecanoic acid).

- Control experiments : Compare rates with/without pre-added hydrolysis products to isolate autocatalytic effects .

Q. What advanced computational methods are suitable for predicting the physicochemical properties of (E)-octadec-9-enyl dodecanoate?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Model lipid bilayer interactions to predict solubility and diffusion coefficients.

- Density functional theory (DFT) : Calculate thermodynamic stability of the E-isomer versus Z-isomer.

- QSAR models : Corolate structural descriptors (e.g., logP, polar surface area) with experimental data like melting point or vapor pressure .

Q. How should researchers design experiments to investigate the compound’s role in lipid-based drug delivery systems?

- Methodological Answer :

- Formulation testing : Prepare nanoemulsions or liposomes incorporating the ester and evaluate encapsulation efficiency (UV-Vis spectroscopy) and release kinetics (dialysis membrane method).

- Biocompatibility assays : Use in vitro cytotoxicity tests (MTT assay on HEK-293 cells) and in vivo pharmacokinetic studies (rodent models) to assess safety and bioavailability .

Q. What statistical approaches are appropriate for analyzing spectral data discrepancies in (E)-octadec-9-enyl dodecanoate characterization?

- Methodological Answer :

- Multivariate analysis : Apply principal component analysis (PCA) to NMR or IR datasets to identify outliers or batch variations.

- Error propagation : Quantify uncertainties in integration values (NMR) or retention times (HPLC) using Monte Carlo simulations.

- Reproducibility testing : Replicate experiments across multiple labs to validate robustness .

Data Presentation and Reporting Guidelines

Q. How should raw and processed data for (E)-octadec-9-enyl dodecanoate studies be structured in publications?

- Methodological Answer :

- Raw data : Include in supplementary materials (e.g., NMR spectra, chromatograms) with metadata (instrument settings, calibration curves).

- Processed data : Use tables for kinetic constants (k) and figures for trends (e.g., Arrhenius plots).

- Reproducibility : Adhere to IUPAC guidelines for reporting uncertainties (e.g., ±0.05% for purity assays) .

Q. What ethical and procedural standards apply to publishing conflicting results on this compound’s reactivity?

- Methodological Answer :

- Disclose all experimental conditions (e.g., solvent purity, temperature gradients) to enable replication.

- Use platforms like Crossref Similarity Check to ensure originality and avoid overlap with prior studies.

- Address contradictions transparently in the discussion section, citing possible sources of variability (e.g., catalyst lot differences) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.